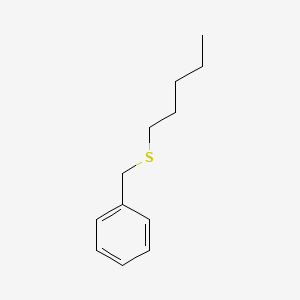

1-(Benzylthio)pentane

Descripción

1-(Benzylthio)pentane is an organosulfur compound characterized by a pentane backbone substituted with a benzylthio (-S-CH₂C₆H₅) group. Its molecular formula is C₁₂H₁₈S, with a molecular weight of 194.33 g/mol. Thioethers like this are typically synthesized via nucleophilic substitution or thiol-ene reactions, leveraging the reactivity of the sulfur atom.

Propiedades

IUPAC Name |

pentylsulfanylmethylbenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18S/c1-2-3-7-10-13-11-12-8-5-4-6-9-12/h4-6,8-9H,2-3,7,10-11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFEIHZQDQQGNBR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCSCC1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70483740 | |

| Record name | Benzene, [(pentylthio)methyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70483740 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59456-33-6 | |

| Record name | Benzene, [(pentylthio)methyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70483740 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 1-(Benzylthio)pentane can be synthesized through a nucleophilic substitution reaction. One common method involves the reaction of pentyl halide with benzylthiol in the presence of a base such as sodium hydroxide. The reaction typically proceeds under mild conditions, with the base facilitating the substitution of the halide by the thiol group.

Industrial Production Methods: While specific industrial production methods for 1-(Benzylthio)pentane are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as distillation or recrystallization.

Análisis De Reacciones Químicas

Types of Reactions: 1-(Benzylthio)pentane undergoes various chemical reactions, including:

Oxidation: The sulfur atom in the benzylthio group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: The compound can be reduced to remove the benzylthio group, typically using reducing agents like lithium aluminum hydride.

Substitution: The benzylthio group can be substituted by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate, acetonitrile as solvent.

Reduction: Lithium aluminum hydride, ether as solvent.

Substitution: Sodium hydroxide, various nucleophiles.

Major Products:

Oxidation: Sulfoxides, sulfones.

Reduction: Pentane, benzyl alcohol.

Substitution: Various substituted pentanes depending on the nucleophile used.

Aplicaciones Científicas De Investigación

1-(Benzylthio)pentane has several applications in scientific research:

Chemistry: Used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules.

Biology: Potential use in studying enzyme interactions and metabolic pathways involving sulfur-containing compounds.

Medicine: Investigated for its potential therapeutic properties, including antifungal and anticancer activities.

Industry: Utilized in the development of new materials and chemical processes.

Mecanismo De Acción

The mechanism by which 1-(Benzylthio)pentane exerts its effects involves interactions with molecular targets such as enzymes and receptors. The benzylthio group can participate in various biochemical reactions, influencing the activity of enzymes and altering metabolic pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparación Con Compuestos Similares

To contextualize 1-(Benzylthio)pentane, we compare its structural and functional attributes with related compounds, drawing insights from the provided evidence and chemical principles.

Structural and Molecular Comparisons

Key Observations :

- Chain Length and Polarity: The pentane chain in 1-(Benzylthio)pentane increases hydrophobicity compared to 1-(Benzylthio)acetone, which has a polar ketone group. This aligns with pentane's role as a non-polar solvent in extracting hydrocarbons (e.g., heneicosane in honey extracts ).

- Electronic Effects : The benzylthio group introduces sulfur's nucleophilicity, enabling reactions like oxidation to sulfoxides. This contrasts with sec-pentylbenzene, where the alkyl group primarily induces steric effects .

Physicochemical Properties

Insights :

- Solubility Trends: The non-polar pentane chain in 1-(Benzylthio)pentane reduces water solubility compared to shorter-chain thioethers, consistent with pentane's use in isolating non-polar compounds like hydrocarbons .

- Oxidative Stability : Benzylthio groups are prone to oxidation, as seen in analogous compounds . This reactivity could be harnessed in catalytic or pharmaceutical applications.

Functional Comparisons

- 1-(Benzylthio)acetone : The ketone group enables participation in condensation reactions (e.g., forming Schiff bases), whereas 1-(Benzylthio)pentane’s alkyl chain may favor hydrophobic interactions or lipid membrane penetration.

- 2-(Benzylthio)-1H-benzo[d]imidazol-1-yl acetic acid : The benzimidazole core enhances biological activity (e.g., antimicrobial properties), suggesting that 1-(Benzylthio)pentane’s bioactivity would depend on its ability to interact with lipid-rich environments.

Actividad Biológica

1-(Benzylthio)pentane, also known as benzyl sec-butyl sulfide, is a sulfur-containing organic compound that has garnered attention for its potential biological activities. This article explores the biological properties of 1-(Benzylthio)pentane, including its antimicrobial, antifungal, and anticancer effects, supported by case studies and research findings.

- IUPAC Name : Butan-2-ylsulfanylmethylbenzene

- Molecular Formula : C₁₁H₁₆S

- Molecular Weight : 180.31 g/mol

- CAS Number : 22336-61-4

The biological activity of 1-(Benzylthio)pentane is primarily attributed to the reactivity of its sulfur atom. This atom can form bonds with various biological molecules, including proteins and enzymes, potentially altering their functions. The compound's ability to interact with biological systems suggests a mechanism that involves enzyme inhibition or modulation of signaling pathways.

Antimicrobial and Antifungal Properties

Research indicates that 1-(Benzylthio)pentane exhibits notable antimicrobial and antifungal activities. A study highlighted its effectiveness against various microbial strains, suggesting that it may serve as a potential candidate for developing new antimicrobial agents. The compound's structure allows it to disrupt microbial membranes or interfere with metabolic pathways essential for microbial growth.

Anticancer Activity

Recent studies have explored the anticancer potential of derivatives related to 1-(Benzylthio)pentane. For instance, a series of compounds based on the benzylthio motif were synthesized and evaluated for their cytotoxic effects against several human cancer cell lines, including MCF-7 (breast cancer), HepG2 (liver cancer), A549 (lung cancer), and HeLa (cervical cancer) cells. Notably, certain derivatives showed significant cytotoxicity with IC50 values lower than that of the reference drug sorafenib, indicating enhanced potency .

Case Study: Synthesis and Evaluation of Derivatives

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| 5d | HeLa | 0.37 | Induces apoptosis |

| 5g | HeLa | 0.73 | Cell cycle arrest |

| 5k | HeLa | 0.95 | VEGFR-2 inhibition |

| Sorafenib | HeLa | 7.91 | Reference drug |

The study demonstrated that these compounds could induce apoptosis in cancer cells and block the cell cycle at the sub-G1 phase, further supporting their potential as anticancer agents .

Research Applications

1-(Benzylthio)pentane has been investigated for its applications in various fields:

- Organic Synthesis : Used as an intermediate in synthesizing more complex sulfur-containing compounds.

- Pharmaceutical Development : Explored for use in creating novel drugs targeting specific biological pathways.

- Industrial Chemistry : Employed in producing specialty chemicals and other industrial compounds.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.